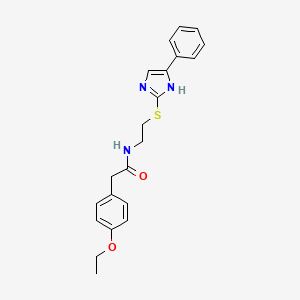

2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a structurally complex acetamide derivative featuring a 4-ethoxyphenyl group and a thioethyl-imidazole moiety. The compound combines an acetamide backbone with a 1H-imidazole ring substituted at position 5 with a phenyl group and a thioether linkage to an ethyl chain. This design is reminiscent of pharmacologically active benzimidazole and imidazole derivatives, which are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-26-18-10-8-16(9-11-18)14-20(25)22-12-13-27-21-23-15-19(24-21)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPWCBODDVASNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thioether functionalities. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Case Study: Anticancer Efficacy

- Cell Lines Tested :

- HCT-116 (colon carcinoma)

- T47D (breast cancer)

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

These results indicate promising anticancer properties, with the compound exhibiting lower IC50 values compared to other known anticancer agents.

Antioxidant Activity

The antioxidant activity of similar compounds has been evaluated using the DPPH radical scavenging method. The compound is believed to possess antioxidant properties comparable to ascorbic acid, which may contribute to its therapeutic potential.

Mechanisms of Action:

- Radical Scavenging : The imidazole ring may facilitate electron donation, neutralizing free radicals.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit metabolic enzymes like acetylcholinesterase (AChE), suggesting neuroprotective applications.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds reveals varying degrees of biological activity:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-imidazole | Anticancer | 27.3 |

| Novel Triazole Derivative | Antioxidant | Comparable to Ascorbic Acid |

| Pyridine Derivative | Enzyme Inhibition | Effective |

Literature Review

Extensive literature reviews indicate that compounds with similar structures often exhibit multifaceted biological activities, including anticancer, antioxidant, and enzyme inhibition properties. The incorporation of various functional groups significantly influences these activities.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations in the Aryl and Imidazole Moieties

- 5-phenyl-1H-imidazole: The phenyl group at position 5 may enhance hydrophobic interactions with target proteins.

Analogues :

- Fluorine at the 4-position of the phenyl ring increases electronegativity, improving binding to COX enzymes. The 4-methoxyphenyl group on the imidazole enhances solubility and COX-2 selectivity .

- Compound 9c (): Contains a 4-bromophenyl group on the thiazole ring. Bromine’s bulky hydrophobic nature improves binding to α-glucosidase, as evidenced by docking studies .

Thioether Linkage and Acetamide Backbone

The thioethyl group in the target compound is critical for forming disulfide bonds or interacting with cysteine residues in enzymes. Analogues with similar linkages, such as Compound 8a () (methylthio-benzimidazole), demonstrate that sulfur atoms enhance binding to inflammatory mediators like COX-1/2 .

Key Findings:

- Electron-Withdrawing Groups : Nitro (W1) and bromo (9c) substituents improve antimicrobial and enzymatic inhibition but may increase toxicity .

- Ethoxy vs. Methoxy : The ethoxy group in the target compound may offer better metabolic stability than methoxy (Compound 9), though methoxy enhances COX-2 selectivity .

- Thioether vs. Sulfonyl : Thioether linkages (target compound, 8a) favor reversible interactions with enzymes, whereas sulfonyl groups () are associated with irreversible binding and mutagenicity risks .

Physicochemical Properties

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an ethoxy group, an imidazole moiety, and a thioether linkage, which are pivotal in its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar imidazole derivatives. For instance, compounds with imidazole rings have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating a promising spectrum of activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

Antiviral Activity

Imidazole derivatives have been investigated for their antiviral properties, particularly against HIV and HCV. Some studies indicate that modifications on the imidazole ring can enhance inhibitory activity against viral polymerases. For example, certain thiazolidinone derivatives exhibited IC50 values below 0.35 µM against HCV NS5B .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has also been evaluated. These compounds demonstrated significant free radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Covalent Bond Formation : The thioether group may participate in nucleophilic attacks on electrophilic sites within biological targets, leading to inhibition of key enzymes.

- Interference with Cellular Processes : Similar compounds have been shown to disrupt cellular signaling pathways by modulating protein interactions, particularly those involving cysteine residues .

- Structure-Activity Relationship (SAR) : Variations in substituents on the imidazole ring significantly affect the biological efficacy, suggesting that careful design can optimize activity against specific pathogens or conditions .

Case Studies

Several case studies have reported on the synthesis and evaluation of imidazole derivatives:

- Synthesis and Evaluation of Imidazole Thioacetanilides : This study found that modifications to the thioacetanilide structure enhanced anti-HIV activity, suggesting that similar modifications could be applied to this compound for improved efficacy .

- Antioxidant and Antimicrobial Studies : Research demonstrated that imidazole derivatives possess antioxidant properties alongside antimicrobial effects, reinforcing their potential as therapeutic agents in infectious diseases and oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, coupling 5-phenyl-1H-imidazole-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of potassium carbonate as a base. Reaction monitoring via TLC and purification by recrystallization (ethanol) are standard . Intermediate characterization employs FT-IR, -NMR, -NMR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : -NMR identifies protons on the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and imidazole-thioether linkage (δ 3.5–3.8 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion).

- X-ray Crystallography : Resolves stereochemistry and packing modes, as demonstrated for structurally similar fluorophenyl-acetamide derivatives .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

- Methodology : Ethanol, methanol, or ethanol-water mixtures are commonly used. For example, glacial acetic acid under reflux conditions aids in isolating crystalline products for thiazole-containing acetamides . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to cyclooxygenase (COX-1/2) or antimicrobial targets, leveraging structural analogs (e.g., COX inhibitors with imidazole-thioether motifs) .

- DFT Calculations : Analyze electron distribution in the thiazole and imidazole rings to predict reactivity sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Assay Standardization : Use CLSI guidelines for antimicrobial testing (MIC/MBC) and NCI-60 cell lines for anticancer screening to ensure consistency .

- Purity Analysis : Quantify impurities via HPLC-MS; trace solvents (e.g., DMSO) may artifactually enhance activity .

- SAR Studies : Synthesize derivatives (e.g., substituent variations on the phenyl ring) to isolate pharmacophores .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via LC-MS and identify hydrolytic cleavage products (e.g., ethoxyphenylacetic acid) .

- Light Sensitivity : Conduct UV-vis spectroscopy to assess photodegradation kinetics .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology :

- Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/oral) and measure plasma levels via LC-MS/MS. Calculate , , and bioavailability .

- Toxicity : Use zebrafish embryos for acute toxicity (LC) and murine models for subchronic exposure (28-day OECD 407 guidelines) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for imidazole-thioether acetamides?

- Stepwise Approach :

Core Modifications : Vary substituents on the imidazole (e.g., 5-phenyl vs. 5-alkyl) and ethoxyphenyl groups.

Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone groups to assess electronic effects .

Biological Testing : Screen analogs against a panel of targets (e.g., COX-2, EGFR kinase) using dose-response curves (IC determination) .

- Data Analysis : Multivariate regression (e.g., Hansch analysis) correlates logP, steric parameters, and activity .

Q. What statistical methods address variability in high-throughput screening data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.